molecular formula C18H17NO3 B2736820 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one CAS No. 844648-48-2

1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one

Cat. No.: B2736820
CAS No.: 844648-48-2
M. Wt: 295.338
InChI Key: MHWXCDHHISXDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used as valuable cores for the design and synthesis of pharmacologically active compounds

Chemical Reactions Analysis

1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one can be compared with other chromene derivatives, such as:

    Coumarin: Known for its anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.

    Benzocoumarins: Similar in structure but may have different biological activities. The uniqueness of this compound lies in its morpholine moiety, which imparts distinct chemical and biological properties compared to other chromene derivatives.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-11-14(12-19-7-9-21-10-8-19)18-15-4-2-1-3-13(15)5-6-16(18)22-17/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXCDHHISXDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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